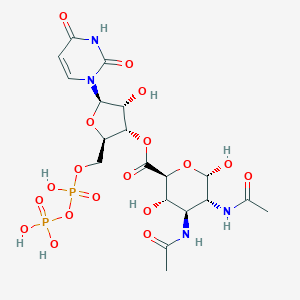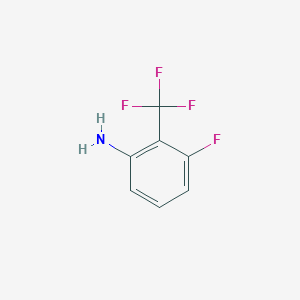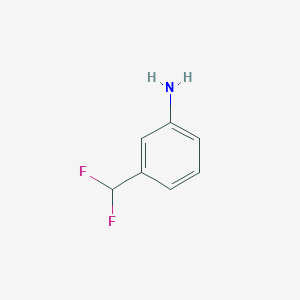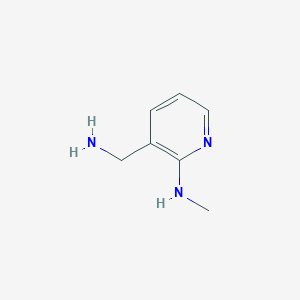
Epiprednisolona
Descripción general
Descripción
Epiprednisolone, also known as Epiprednisolone, is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epiprednisolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epiprednisolone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nefrología: Tratamiento de la Nefritis Intersticial Aguda
Epiprednisolona: se utiliza en el tratamiento de la nefritis intersticial aguda (NIA), una condición caracterizada por una respuesta inmune aumentada que conduce a insuficiencia renal aguda. Los ensayos clínicos han demostrado que el tratamiento con prednisolona en la NIA puede mejorar el pronóstico al atenuar la inflamación y la fibrosis posterior .
Dermatología: Manejo de las Condiciones Inflamatorias de la Piel
En dermatología, This compound se prescribe por sus propiedades antiinflamatorias para tratar afecciones como la psoriasis y la dermatitis atópica. Los corticosteroides tópicos, incluida la this compound, son herramientas esenciales para reducir la inflamación y manejar estas enfermedades de la piel de manera efectiva .
Oftalmología: Tratamiento de la Inflamación Ocular
This compound: y sus derivados se utilizan ampliamente en oftalmología por sus propiedades antiinflamatorias, antiedematosas y antineovascularizantes. Son eficaces en el tratamiento de diversas afecciones oculares que afectan la superficie ocular, los segmentos anterior y posterior del ojo .
Afecciones Respiratorias: Manejo de Infecciones Pulmonares Graves
En el campo de la medicina respiratoria, This compound forma parte del régimen de tratamiento para infecciones pulmonares graves, como COVID-19, neumonía adquirida en la comunidad y neumonía por Pneumocystis. Los corticosteroides de dosis baja se han asociado con una reducción de la mortalidad en estas condiciones .
Tratamientos Gastrointestinales: Inmunoterapia para el Cáncer Gastrointestinal
This compound: está involucrada en los protocolos de tratamiento de inmunoterapia para los cánceres gastrointestinales. Los inhibidores del punto de control inmunitario (ICI), a menudo utilizados en combinación con corticosteroides como la this compound, han transformado el panorama del tratamiento para varios cánceres de GI .
Hematología: Tratamiento de Enfermedades Hematológicas No Malignas
En hematología, This compound es una terapia de primera línea para enfermedades hematológicas no malignas mediadas por el sistema inmunitario. Se utiliza para mitigar el riesgo de infección en pacientes tratados con corticosteroides sistémicos y otros agentes inmunosupresores .
Mecanismo De Acción
Target of Action
Epiprednisolone, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Epiprednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like Epiprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .
Biochemical Pathways
Epiprednisolone affects the arachidonic acid (AA) pathway . It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This action results in reduced inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of Epiprednisolone are complex . Prednisolone, the active drug moiety of Epiprednisolone, exhibits concentration-dependent non-linear pharmacokinetics . Dose dependency disappears when free (unbound) prednisolone is measured . The half-life of prednisolone is approximately 2.1-3.5 hours .
Result of Action
The primary result of Epiprednisolone’s action is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and some cancers .
Action Environment
The action of Epiprednisolone can be influenced by various environmental factors, including the presence of other medications . For example, ephedrine may increase the excretion rate of Epiprednisolone, potentially reducing its serum level and efficacy . Therefore, the patient’s overall medication regimen and health status can significantly impact the action, efficacy, and stability of Epiprednisolone .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Epiprednisolone interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days . The nature of these interactions is complex and involves both activation and inhibition of various biochemical pathways.
Cellular Effects
Epiprednisolone has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses the multiple inflammatory genes that are activated in certain conditions .
Molecular Mechanism
Epiprednisolone exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Epiprednisolone change over time in laboratory settings. Studies have shown that it exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration
Dosage Effects in Animal Models
The effects of Epiprednisolone vary with different dosages in animal models. While specific studies on Epiprednisolone are limited, related glucocorticoids have been shown to have dose-dependent effects, with threshold effects observed in these studies . High doses can lead to toxic or adverse effects.
Metabolic Pathways
Epiprednisolone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it shares metabolic (CYP3A) and transporter (P-gp) pathways with certain drugs .
Transport and Distribution
Epiprednisolone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Epiprednisolone and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-MKIDGPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-90-8 | |
| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Mycobacterium globiforme 193 in epiprednisolone production?
A1: Mycobacterium globiforme 193 plays a crucial role in the 1,2-dehydration of epihydrocortisone or its 21-acetate, leading to the formation of epiprednisolone or its 21-acetate, respectively [, ]. This microbial transformation offers a potential alternative to traditional chemical synthesis methods.
Q2: What is the advantage of using a microcrystalline suspension of epihydrocortisone or its 21-acetate in this process?
A2: The research highlights the use of a microcrystalline suspension of the substrate (epihydrocortisone or its 21-acetate) at a high concentration (25-100 g/liter medium) [, ]. This approach is likely chosen to maximize substrate availability for the Mycobacterium globiforme 193 culture, potentially leading to higher production efficiency of epiprednisolone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)






![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)

![1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol](/img/structure/B46264.png)



